Glycylglycyl-L-prolylglycyl-L-isoleucine
Description
Glycylglycyl-L-prolylglycyl-L-isoleucine (CAS: 494835-25-5) is a tetrapeptide with the sequence Gly-Gly-Pro-Ile. Its molecular formula is C₁₅H₂₆N₄O₅, and it has a molecular weight of 342.39 g/mol . The inclusion of proline introduces structural rigidity due to its cyclic side chain, while isoleucine contributes hydrophobicity.
Properties
CAS No. |
742068-49-1 |
|---|---|
Molecular Formula |
C17H29N5O6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C17H29N5O6/c1-3-10(2)15(17(27)28)21-13(24)8-20-16(26)11-5-4-6-22(11)14(25)9-19-12(23)7-18/h10-11,15H,3-9,18H2,1-2H3,(H,19,23)(H,20,26)(H,21,24)(H,27,28)/t10-,11-,15-/m0/s1 |
InChI Key |
VWVSJPQXBBRNNI-PGUXBMHVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CNC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycylglycyl-L-prolylglycyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, protected by a temporary protecting group, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques are employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Glycylglycyl-L-prolylglycyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents under controlled conditions.
Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction may yield reduced peptides with altered functional groups.
Scientific Research Applications
Glycylglycyl-L-prolylglycyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Glycylglycyl-L-prolylglycyl-L-isoleucine involves its interaction with specific molecular targets and pathways. It may modulate cellular signaling pathways, influence protein-protein interactions, and affect gene expression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares Glycylglycyl-L-prolylglycyl-L-isoleucine with structurally related peptides:
Key Research Findings
Bioactivity and Solubility
- This compound : The presence of proline enhances conformational stability, making it less prone to enzymatic degradation compared to linear peptides . Its moderate LogP (~0.5) suggests balanced hydrophobicity for membrane permeability.
- Glycyl-Glycyl-L-Isoleucine (Tripeptide) : The shorter chain reduces steric hindrance, increasing solubility but limiting receptor-binding specificity .
Structural Isomerism
- Glycine, L-leucyl-L-prolylglycyl- (CAS: 83834-53-1) shares the same molecular formula (C₁₅H₂₆N₄O₅ ) as the target compound but replaces Gly with Leu at the N-terminus. This substitution increases hydrophobicity (LogP ~0.7 vs. ~0.5), demonstrating how residue placement alters physicochemical properties .
Metabolic Stability
- Smaller peptides like Glycyl-L-isoleucine (dipeptide) exhibit rapid clearance due to protease susceptibility, whereas the tetrapeptide structure of this compound offers improved metabolic stability .
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